Boc-L-beta-homoalanine

Catalog No.
S759652
CAS No.
158851-30-0
M.F
C9H17NO4
M. Wt
203,24 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoalanine

CAS Number

158851-30-0

Product Name

Boc-L-beta-homoalanine

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203,24 g/mole

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

PYNDHEONPQYIAN-LURJTMIESA-N

SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C

Synonyms

158851-30-0;Boc-L-beta-homoalanine;(S)-3-((tert-Butoxycarbonyl)amino)butanoicacid;Boc-beta-Homoala-OH;MFCD00270345;(S)-N-Boc-3-aminobutyricacid;(3S)-3-[(tert-butoxycarbonyl)amino]butanoicacid;(S)-3-(Boc-amino)butyricacid;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoicacid;boc--Homoalanine;Boc--Homoala-OH;Boc-beta-homoalanine;Boc-l-b-homoalanine;Boc-?-HoAla-OH;(S)-3-(tert-Butoxycarbonylamino)butyricacid;AC1NWJCT;PubChem12102;Boc-L-3-Aminobutyricacid;14974_ALDRICH;SCHEMBL1372203;CHEMBL1222400;14974_FLUKA;CTK3J4736;MolPort-000-001-438;PYNDHEONPQYIAN-LURJTMIESA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Peptide synthesis:

  • Boc-L-beta-homoalanine serves as a building block for the construction of peptides, chains of amino acids. Its specific structure allows for the incorporation of a methyl group (CH₃) into the peptide chain at a specific position, potentially altering the protein's function, stability, or other properties. This modification is particularly valuable for studying protein structure-function relationships [].
  • The "Boc" group (tert-butoxycarbonyl) attached to the molecule acts as a protecting group during peptide synthesis. It safeguards the amino group (NH₂) of beta-homoalanine, preventing unwanted reactions with other building blocks until it's removed at a later stage [].

Protein engineering:

  • Researchers utilize Boc-L-beta-homoalanine to introduce specific modifications into proteins. By incorporating this modified amino acid into the protein sequence, they can probe the effects of these changes on protein folding, stability, and activity. This approach helps understand the intricate relationship between protein structure and function [].
  • The presence of the methyl group in beta-homoalanine can subtly change the protein's local structure, potentially influencing interactions with other molecules or altering its susceptibility to enzymatic degradation [].

Studying protein-protein interactions:

  • Scientists sometimes employ Boc-L-beta-homoalanine to investigate protein-protein interactions. By strategically introducing this amino acid into one of the interacting proteins, they can gain insights into how the modification affects the binding affinity or specificity between the two proteins [].

Other potential applications:

  • Research is ongoing to explore the potential applications of Boc-L-beta-homoalanine in other areas of scientific research, such as the development of novel therapeutic agents or the study of enzyme mechanisms.

Boc-L-beta-homoalanine, chemically known as (S)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a derivative of beta-homoalanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. With a molecular formula of C9_9H17_{17}N O4_4 and a molecular weight of approximately 203.24 g/mol, Boc-L-beta-homoalanine has demonstrated significant potential in medicinal chemistry, particularly in the development of therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

  • Boc-β-hAla may cause irritation upon contact with skin, eyes, or respiratory system. Standard laboratory safety practices for handling chemicals should be followed [].
, primarily due to the reactivity of its Boc group and amino functionality:

  • Substitution Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), resulting in the formation of free beta-homoalanine.
  • Coupling Reactions: It is extensively utilized in peptide synthesis. The compound reacts with other amino acids or peptide fragments in the presence of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), facilitating the formation of peptide bonds .

Common Reagents and Conditions

  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
  • Coupling: N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Boc-L-beta-homoalanine exhibits notable biological activity, particularly as a precursor for peptide synthesis. Its derivatives are being investigated for potential neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The compound's ability to influence protein synthesis pathways further underscores its importance in biological research .

The synthesis of Boc-L-beta-homoalanine typically involves the protection of the amino group of beta-homoalanine using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at room temperature. In industrial settings, similar synthetic routes are employed but scaled up with stringent quality control measures to ensure high purity and consistency .

Boc-L-beta-homoalanine has a wide range of applications:

  • Peptide Synthesis: It serves as a building block for complex peptides and peptide mimics.
  • Biological Research: Used to create peptide-based probes and inhibitors for studying various biological processes.
  • Medicinal Chemistry: Investigated for potential therapeutic applications in treating neurodegenerative diseases.
  • Industrial Use: Employed in the production of peptide-based drugs and diagnostic agents .

Research on Boc-L-beta-homoalanine includes interaction studies that focus on its role in biological systems. These studies often involve examining how this compound interacts with various receptors or enzymes related to neurodegenerative diseases. The findings suggest that its derivatives may modulate biochemical pathways associated with neuronal protection and repair .

Boc-L-beta-homoalanine can be compared with several similar compounds that share structural features or functional roles:

Compound NameMolecular FormulaUnique Features
Boc-L-alpha-alanineC3_3H7_7N O2_2Standard amino acid; simpler structure
Boc-L-gamma-aminobutyric acidC4_4H9_9N O2_2Involved in neurotransmission; GABA precursor
Boc-L-beta-cyanoalanineC6_6H8_8N O2_2Contains a cyano group; used for specific syntheses
Boc-L-beta-homophenylalanineC9_9H11_11N O2_2Contains a phenyl group; used in various peptide syntheses

Uniqueness: Boc-L-beta-homoalanine is distinguished by its beta-amino acid structure, which provides unique conformational properties beneficial for specific applications in drug design and development. Its ability to form stable peptides makes it particularly valuable compared to other amino acids that may not readily participate in similar reactions .

XLogP3

0.9

Wikipedia

(S)-N-Boc-3-aminobutyric acid

Dates

Modify: 2023-08-15

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